molecular formula C20H17N5O2S B11025790 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B11025790
M. Wt: 391.4 g/mol
InChI Key: NOUGPNWXYZVAHD-UHFFFAOYSA-N
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Description

    4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide: , also known by its chemical formula CHNOS, is a complex organic compound.

  • It features a quinazolinone core with a thiadiazole moiety and a benzamide substituent.
  • The compound’s structure suggests potential biological activity and medicinal relevance.
  • Properties

    Molecular Formula

    C20H17N5O2S

    Molecular Weight

    391.4 g/mol

    IUPAC Name

    4-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

    InChI

    InChI=1S/C20H17N5O2S/c1-12(2)18-23-24-20(28-18)22-17(26)13-7-9-14(10-8-13)25-11-21-16-6-4-3-5-15(16)19(25)27/h3-12H,1-2H3,(H,22,24,26)

    InChI Key

    NOUGPNWXYZVAHD-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    Synthesis of the Compound

    The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves several steps that require careful optimization to achieve high purity and yield. Key synthetic strategies include:

    • Formation of the Quinazoline Core : The initial step often involves creating the quinazoline structure through cyclization reactions involving appropriate precursors.
    • Thiadiazole Moiety Introduction : The thiadiazole group can be synthesized via condensation reactions using isothiocyanates or thiosemicarbazides.
    • Final Coupling Reaction : The benzamide linkage is formed through amide coupling reactions, which are critical for obtaining the final product.

    Each step must be meticulously controlled to ensure the desired chemical properties are achieved.

    Antimicrobial Properties

    Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of quinazoline and thiadiazole have been shown to possess significant antibacterial and antifungal properties against various pathogens. Studies have demonstrated that:

    • Compounds featuring the quinazoline framework can inhibit growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Thiadiazole derivatives have also been effective against fungi such as Candida albicans and Aspergillus niger.

    Anticancer Activity

    The anticancer potential of this compound is particularly noteworthy. Research has shown that similar quinazoline-thiadiazole hybrids can act as potent inhibitors of specific cancer cell lines. Mechanisms of action may include:

    • Inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase.
    • Induction of apoptosis in cancer cells through various signaling pathways.

    Other Pharmacological Activities

    Beyond antimicrobial and anticancer effects, compounds related to this compound have been studied for various other biological activities, including:

    • Anti-inflammatory effects
    • Analgesic properties
    • Antiviral activity against certain viral strains

    Applications

    The diverse applications of this compound span several fields:

    • Medicinal Chemistry : Its potential as a lead compound for developing new antibiotics and anticancer agents.
    • Pharmaceutical Development : Utilized in drug formulation due to its favorable pharmacokinetic properties.
    • Biochemical Research : Employed in studies investigating enzyme inhibition and cellular signaling pathways.

    Case Study 1: Antimicrobial Activity Assessment

    A study conducted on a series of quinazoline-thiadiazole derivatives demonstrated their effectiveness against multiple bacterial strains using disc diffusion methods. The results indicated that certain substitutions on the thiadiazole moiety significantly enhanced antibacterial activity compared to unsubstituted counterparts.

    Case Study 2: Anticancer Mechanism Exploration

    Research exploring the anticancer mechanisms of similar compounds revealed that they effectively inhibit thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM, showcasing their potential as dual-action drugs targeting both microbial infections and cancer cells.

    Table of Biological Activities

    Activity TypeTarget Organisms/CellsObserved Effects
    AntibacterialStaphylococcus aureus, E. coliInhibition of growth
    AntifungalCandida albicans, Aspergillus nigerSignificant antifungal activity
    AnticancerVarious cancer cell linesInduction of apoptosis; enzyme inhibition

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on existing knowledge, and ongoing research may reveal more insights into this intriguing compound

    Biological Activity

    The compound 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C17H17N5OC_{17}H_{17}N_5O with a molecular weight of approximately 311.33 g/mol. The compound features a quinazolinone moiety linked to a thiadiazole group, which is significant for its biological properties.

    PropertyValue
    Molecular FormulaC17H17N5O
    Molecular Weight311.33 g/mol
    IUPAC NameThis compound

    Anticancer Activity

    Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it effectively inhibited the proliferation of prostate (PC-3), colon (HCT-116), and lung (NCI-H23) cancer cells.

    Case Study: Anticancer Efficacy

    In a study involving synthesized derivatives of quinazoline, the compound was found to induce apoptosis through the activation of caspase enzymes. Specifically, compounds similar to this one exhibited IC50 values ranging from 0.67 µM to 1.18 µM against several cancer cell lines, demonstrating a potent anticancer effect compared to standard treatments like staurosporine .

    The mechanism by which this compound exerts its biological effects involves several pathways:

    • Enzyme Inhibition : The compound interacts with specific enzymes such as dipeptidyl peptidase 4 (DPP-4) and cereblon (CRBN), which play roles in cellular processes like inflammation and apoptosis.
    • Signal Transduction Modulation : It modulates critical signaling pathways associated with cell survival and death, impacting tumor growth and metastasis.

    Antimicrobial Activity

    In addition to anticancer properties, compounds containing thiadiazole moieties have been reported to possess antimicrobial activities. The 1,3,4-thiadiazole group is known for its broad-spectrum activity against bacteria and fungi.

    Comparison with Other Compounds

    Compared to other derivatives with similar structures, this compound's unique combination of quinazoline and thiadiazole enhances its biological profile. For example, studies have shown that thiadiazole derivatives can exhibit significant anti-inflammatory and antimicrobial activities .

    Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AnticancerInduces apoptosis in cancer cells
    AntimicrobialBroad-spectrum activity against pathogens
    Anti-inflammatoryModulates inflammatory cytokines

    Future Directions

    Further research is warranted to explore the full therapeutic potential of This compound . Focus areas include:

    • In vivo Studies : To validate the efficacy observed in vitro.
    • Mechanistic Studies : To elucidate the precise pathways affected by this compound.

    Q & A

    Basic Questions

    Q. What are the common synthetic routes for preparing 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, and how are reaction conditions optimized?

    • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and coupling reactions. Key steps include:

    • Quinazolinone Core : Formation via cyclization of anthranilic acid derivatives or oxidation of dihydroquinazolines under reflux with catalysts like iodine (I₂) or tert-butyl hydroperoxide (TBHP) .
    • Thiadiazole Moiety : Prepared via Hantzsch thiadiazole synthesis using thiourea derivatives and α-haloketones under basic conditions .
    • Coupling Strategies : Amide bond formation between the quinazolinone and thiadiazole units using carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DMSO) .
    • Optimization : Vary solvents (DMF vs. acetonitrile), catalysts (CuI for click chemistry), and reaction times (2–24 hours) to maximize yield .

    Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

    • Methodological Answer :

    • 1H/13C NMR : Confirm regiochemistry of the thiadiazole (Z-configuration) and quinazolinone substitution patterns. Aromatic protons in quinazolinone typically appear as doublets (δ 7.5–8.5 ppm), while thiadiazole protons show deshielded singlets .
    • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolinone and amide C=O at ~1650 cm⁻¹) .
    • HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy. For example, [M+H]+ calculated for C₂₃H₂₀N₆O₂S: 453.1294; observed: 453.1298 .
    • Elemental Analysis : Discrepancies >0.4% between calculated and experimental C/H/N values indicate impurities; recalibrate combustion analyzers or repurify via column chromatography .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data during purity assessment?

    • Methodological Answer :

    • Repetition : Repeat combustion analysis in triplicate to rule out instrumental error.
    • Hydration/Solvent Traces : Dry samples under high vacuum (24 hours) to remove residual solvents (e.g., DMF), which inflate H/C ratios .
    • Alternative Validation : Cross-verify purity via HPLC (≥95% peak area at 254 nm) or quantitative NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

    Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound's bioactivity?

    • Methodological Answer :

    • Core Modifications : Synthesize analogues with varied substituents on the quinazolinone (e.g., electron-withdrawing groups at C4) and thiadiazole (e.g., alkyl vs. aryl groups) to assess potency trends .
    • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ values). Compare binding affinities via surface plasmon resonance (SPR) .
    • Dimerization : Design bivalent ligands by linking two quinazolinone-thiadiazole units via flexible spacers (e.g., PEG chains) to evaluate multivalent binding effects .

    Q. How do in silico docking studies inform the design of derivatives targeting specific enzymes?

    • Methodological Answer :

    • Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the protein (e.g., kinase) by removing water molecules and adding polar hydrogens .
    • Binding Pose Analysis : Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., quinazolinone C=O interacting with Lys123 in ATP-binding pockets) and hydrophobic contacts with nonpolar regions .
    • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of docked complexes. High root-mean-square deviation (>2 Å) indicates weak binding .

    Q. What methodologies assess the stability of the thiadiazole and quinazolinone moieties under varying conditions?

    • Methodological Answer :

    • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min up to 400°C. Degradation points <200°C suggest poor thermal stability .
    • pH Stability : Incubate in buffers (pH 1–13) for 24 hours; monitor decomposition via HPLC. Thiadiazoles degrade rapidly in strong acids (pH <2) due to ring opening .
    • Photostability : Expose to UV light (365 nm) for 48 hours; track photodegradation products via LC-MS .

    Q. How can data contradictions in spectral interpretation be systematically addressed?

    • Methodological Answer :

    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in 1H NMR. For example, HSQC correlates aromatic carbons (δ 120–140 ppm) with protons to assign regiochemistry .
    • Isotopic Labeling : Synthesize ¹³C-labeled quinazolinone to confirm carbon assignments in complex spectra .
    • Comparative Analysis : Cross-check with spectra of structurally similar compounds (e.g., 4-oxoquinazoline derivatives) from databases like PubChem .

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